2-[(5-Phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-(1,3-thiazol-2-YL)acetamide
Overview
Description
2-[(5-Phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-(1,3-thiazol-2-YL)acetamide is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group. The compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-(1,3-thiazol-2-YL)acetamide typically involves the alkylation of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol with 2-bromo-1-phenylethanone in alkaline conditions . The reaction is carried out using cesium carbonate as a base, followed by the reduction of the carbonyl group to the corresponding secondary alcohol with sodium borohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-(1,3-thiazol-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form secondary alcohols.
Substitution: Nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is commonly used for the reduction of carbonyl groups.
Substitution: Cesium carbonate is used as a base for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(5-Phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-(1,3-thiazol-2-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-(1,3-thiazol-2-YL)acetamide involves its interaction with various molecular targets. The compound’s triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
2-[(5-Phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-(1,3-thiazol-2-YL)acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. Its combination of a triazole and thiazole ring system makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS2/c19-10(15-12-14-6-7-20-12)8-21-13-16-11(17-18-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,19)(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKQICBDKLPBGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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